molecular formula C37H24O5 B12685844 ((1,1'-Biphenyl)-4,4'-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone CAS No. 39203-98-0

((1,1'-Biphenyl)-4,4'-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone

Cat. No.: B12685844
CAS No.: 39203-98-0
M. Wt: 548.6 g/mol
InChI Key: OMYARDXFIUGFSY-UHFFFAOYSA-N
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Description

((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: is a complex organic compound characterized by its biphenyl structure with multiple phenolic and ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone typically involves multi-step organic reactions. One common method includes the oxidative coupling of biphenyl derivatives under controlled conditions. The reaction often employs catalysts such as copper or palladium to facilitate the formation of the biphenyl core.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: has diverse applications in scientific research:

Mechanism of Action

The mechanism by which ((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone exerts its effects involves interactions with various molecular targets:

Comparison with Similar Compounds

((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: can be compared with other biphenyl derivatives and phenolic compounds:

Conclusion

((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: is a versatile compound with significant potential in various fields of research. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject for further study.

Properties

CAS No.

39203-98-0

Molecular Formula

C37H24O5

Molecular Weight

548.6 g/mol

IUPAC Name

34,35-dihydroxy-6,26-dioxaheptacyclo[25.2.2.22,5.27,10.222,25.111,15.117,21]nonatriaconta-1(30),2(39),3,5(38),7,9,11(35),12,14,17,19,21(34),22(33),23,25(32),27(31),28,36-octadecaen-16-one

InChI

InChI=1S/C37H24O5/c38-35-31-3-1-5-33(35)37(40)34-6-2-4-32(36(34)39)26-13-21-30(22-14-26)42-28-17-9-24(10-18-28)23-7-15-27(16-8-23)41-29-19-11-25(31)12-20-29/h1-22,38-39H

InChI Key

OMYARDXFIUGFSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)C3=CC=CC(=C3O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=CC=C(C=C6)OC7=CC=C2C=C7)O

Origin of Product

United States

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